Potent, selective, non-peptide angiotensin AT2 receptor antagonist (IC50 values are 34 and 210 nM for rat adrenal and brain tissue respectively). Reduces angiotensin II-induced oxidative stress. Orally active.
Angiotensin II is a peptide hormone that regulates blood pressure and fluid balance, contributing to hypertension, atherosclerosis, left ventricular hypertrophy, myocardial infarction, and heart failure. It binds with high affinity to two distinct receptors: AT1R (angiotensin type 1 receptor) and AT2R (angiotensin type 2 receptor). AT1R activation facilitates the ‘classical’ effects, including vasoconstriction, cellular growth, and proliferation, whereas AT2R activation offsets AT1R-mediated actions, promoting vasodilatation, apoptosis, and anti-growth effects. PD 123319 is a selective, nonpeptide AT2R antagonist (IC50 = 5.6 nM vs. 100 nM for AT1R). It has been used to selectively examine the specific roles for AT1R and AT2R in hypertensive and other vascular research-related models.
PD 123319 is a potent, selective AT2 angiotensin II receptor antagonist with IC50 of 34 nM. IC50 Value: 34 nM Target: AT2 angiotensin II receptorin vitro: PD 123,319, one of the most potent compounds, has an IC50 of 34 nM.. In radioligand binding competition experiments, approximately 25% of the specific binding sites labeled by 125I-[Sar1]Ang II were inhibited by low concentrations of PD 123319 (0.1 to 10 nM), whereas the AT2 antagonist CGP 42112A was inactive at concentrations less than 0.1 microM. in vivo: PD 123319 did not influence baseline CBF, but resulted in a minor BP decrease (10 control and 10 treated rats). Sixteen normal subjects aged 29.9+/-13.8 years (range 18-30 years) received an intravenous infusion of PD 123319 (10 mcg/minute for 5 minutes) and placebo, separated by one week. Haemodynamics (cardiac index, stroke index and systemic vascular resistance) were measured non-invasively using a BioZ. com thoracic impedance detection system. Blood pressure was measured from an arm cuff using oscillometry. Toxicity: Losartan and PD-123319 each increased vascular renin distribution in both kidneys. Late losartan treatment had no effect on any of the parameters in either kidney, and PD-123319 had no effect on either kidney. Clinical trial: